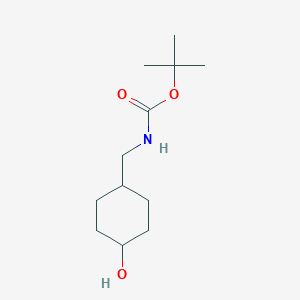

trans-n-boc-4-aminomethyl-cyclohexanol

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(4-hydroxycyclohexyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-8-9-4-6-10(14)7-5-9/h9-10,14H,4-8H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWYVCQSOGJIMPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649614 | |

| Record name | tert-Butyl [(4-hydroxycyclohexyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021919-45-8 | |

| Record name | tert-Butyl [(4-hydroxycyclohexyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1021919-45-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of trans-n-boc-4-aminomethyl-cyclohexanol

An In-depth Technical Guide to the Synthesis of trans-N-Boc-4-(aminomethyl)cyclohexyl)methanol

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of the Cyclohexane Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the cyclohexane ring serves as a pivotal design element, offering a rigid, three-dimensional scaffold that can precisely orient functional groups in biological space. Its utility is particularly pronounced in the synthesis of small molecule therapeutics where conformational rigidity and defined stereochemistry are paramount for achieving high-affinity interactions with biological targets. Among the vast array of substituted cyclohexanes, trans-N-Boc-4-(aminomethyl)cyclohexyl)methanol stands out as a particularly valuable building block. The trans configuration locks substituents into a diaxial or diequatorial orientation, minimizing conformational ambiguity. The primary alcohol and the Boc-protected aminomethyl group provide orthogonal synthetic handles for subsequent elaboration into more complex molecular architectures. This guide provides a comprehensive overview of a reliable synthetic route to this key intermediate, grounded in established chemical principles and supported by practical, field-proven insights.

Retrosynthetic Analysis and Strategy Selection

The synthesis of trans-N-Boc-4-(aminomethyl)cyclohexyl)methanol (the target molecule) necessitates careful control over the stereochemistry of the 1,4-disubstituted cyclohexane ring. A logical retrosynthetic approach involves two primary disconnections: the formation of the carbamate (Boc group) and the reduction of a carboxylic acid to the primary alcohol.

This analysis points to trans-4-(aminomethyl)cyclohexanecarboxylic acid as a key precursor. This intermediate can, in turn, be derived from aromatic starting materials via catalytic hydrogenation, a process where stereochemical control is a critical consideration.

Our selected strategy begins with p-aminomethylbenzoic acid, proceeding through a stereoselective hydrogenation, followed by reduction and final protection. This route is advantageous due to the relative availability of the starting material and the robustness of the transformations involved.

The Synthetic Pathway: A Mechanistic Walkthrough

The overall synthetic scheme is a three-step process designed for efficiency and stereochemical control.

Caption: Overall synthetic route from p-aminomethylbenzoic acid.

Step 1: Stereoselective Hydrogenation of p-Aminomethylbenzoic Acid

The foundational step is the reduction of the aromatic ring of p-aminomethylbenzoic acid. The primary challenge here is to achieve a high diastereomeric excess in favor of the trans isomer.

-

Causality Behind Experimental Choices: The choice of a Ruthenium-on-carbon (Ru/C) catalyst is deliberate. While other catalysts like Rhodium can be effective, Ruthenium has been shown to provide favorable trans:cis ratios, particularly when the hydrogenation is performed under basic conditions in an aqueous solvent.[1][2] The use of a strong alkali, such as sodium hydroxide (NaOH), in the solvent system is crucial.[2] The basic medium helps to maintain the carboxylate salt in solution and influences the stereochemical outcome of the hydrogen addition to the ring, favoring the thermodynamically more stable trans product. High pressure and elevated temperatures are typically employed to drive the reaction to completion.[1][3]

Step 2: Reduction of the Carboxylic Acid

With the stereocenter set, the next stage involves the chemoselective reduction of the carboxylic acid to a primary alcohol.

-

Causality Behind Experimental Choices: Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (THF) is a classic and highly effective choice. Alternatively, Borane-THF complex (BH₃·THF) can be used, which often offers better functional group tolerance, though this is less of a concern for this specific intermediate. The reaction proceeds via a tetra-alkoxyaluminate intermediate, which is subsequently hydrolyzed during aqueous workup to liberate the alcohol. It is critical to perform this reaction under strictly anhydrous conditions to prevent quenching of the highly reactive hydride reagent.

Step 3: N-Boc Protection

The final step is the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group. This is a standard and highly reliable transformation in organic synthesis.[4][5]

-

Causality Behind Experimental Choices: Di-tert-butyl dicarbonate, (Boc)₂O, is the universal reagent for this purpose. The reaction is typically carried out in a solvent such as dichloromethane (DCM) or a mixture of THF and water. A base is required to neutralize the acidic proton of the amine (or the proton of the ammonium salt if starting from a salt) and to scavenge the acidic byproducts. A tertiary amine base like triethylamine (Et₃N) is common, although inorganic bases like sodium bicarbonate can also be used, particularly in biphasic solvent systems. The Boc group is favored in drug development as it is stable to a wide range of reaction conditions but can be readily removed under mild acidic conditions (e.g., with trifluoroacetic acid).[6]

Detailed Experimental Protocols

The following protocols are provided as a self-validating system. Adherence to these steps, with appropriate laboratory technique, will lead to the successful synthesis of the target compound.

Protocol 1: Synthesis of trans-4-(Aminomethyl)cyclohexanecarboxylic Acid

-

Apparatus Setup: A high-pressure autoclave/hydrogenator is charged with p-aminomethylbenzoic acid (1.0 eq.), 5% Ruthenium on carbon (Ru/C, ~10% w/w), and a 10% aqueous solution of sodium hydroxide.[1]

-

Reaction Execution: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to approximately 100-150 bar.[2] The mixture is heated to 90-100°C and stirred vigorously for 10-20 hours.[1]

-

Monitoring and Work-up: Reaction completion is monitored by TLC or HPLC by observing the disappearance of the starting material. Upon completion, the reactor is cooled, and the pressure is carefully released. The reaction mixture is filtered through a pad of Celite to remove the catalyst.

-

Isolation: The aqueous filtrate is acidified to a pH of ~7 with concentrated HCl. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the product as a mixture of trans and cis isomers, with the trans isomer predominating.[1] Further purification can be achieved by recrystallization.

Protocol 2: Synthesis of (trans-4-(Aminomethyl)cyclohexyl)methanol

-

Apparatus Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with lithium aluminum hydride (LiAlH₄, ~2.0-2.5 eq.) suspended in anhydrous THF.

-

Reaction Execution: The suspension is cooled to 0°C in an ice bath. A solution of trans-4-(aminomethyl)cyclohexanecarboxylic acid (1.0 eq.) in anhydrous THF is added dropwise via the dropping funnel at a rate that maintains the internal temperature below 10°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours.

-

Quenching and Work-up: The reaction is carefully cooled to 0°C and quenched by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). The resulting granular precipitate is filtered off and washed thoroughly with THF.

-

Isolation: The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude amino alcohol, which can often be used in the next step without further purification.

Protocol 3: Synthesis of trans-N-Boc-4-(aminomethyl)cyclohexyl)methanol

-

Apparatus Setup: A round-bottom flask is charged with (trans-4-(aminomethyl)cyclohexyl)methanol (1.0 eq.) dissolved in a 1:1 mixture of THF and water.

-

Reaction Execution: Triethylamine (Et₃N, 2.2 eq.) is added, followed by the portion-wise addition of Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) at room temperature. The mixture is stirred vigorously for 12-18 hours.

-

Monitoring and Work-up: The reaction is monitored by TLC. Upon completion, the organic solvent (THF) is removed under reduced pressure. The remaining aqueous residue is extracted with ethyl acetate (3x).

-

Isolation and Purification: The combined organic layers are washed with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford the pure trans-N-Boc-4-(aminomethyl)cyclohexyl)methanol as a white solid.[7]

Data Presentation and Characterization

Table 1: Key Reagent Summary

| Reagent | Formula | MW ( g/mol ) | Role | Key Consideration |

| p-Aminomethylbenzoic Acid | C₈H₉NO₂ | 151.16 | Starting Material | Commercially available |

| Ruthenium on Carbon (5%) | Ru/C | N/A | Hydrogenation Catalyst | Pyrophoric; handle with care |

| Lithium Aluminum Hydride | LiAlH₄ | 37.95 | Reducing Agent | Highly reactive with water |

| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 | Boc-Protecting Agent | Moisture sensitive |

| Triethylamine | C₆H₁₅N | 101.19 | Base | Volatile and corrosive |

Characterization Data for the Final Product

-

Appearance: White to off-white solid.

-

Molecular Formula: C₁₂H₂₃NO₃[7]

-

Molecular Weight: 229.32 g/mol [7]

-

¹H NMR (CDCl₃, 400 MHz): Expect characteristic peaks for the Boc group (~1.44 ppm, 9H, singlet), cyclohexyl protons (a complex multiplet from ~0.9-2.0 ppm), the -CH₂O- protons (~3.4-3.5 ppm, doublet), and the -CH₂N- protons (~2.9-3.0 ppm, triplet). A broad peak corresponding to the -NH- proton would also be present.

-

Mass Spectrometry (ESI+): Expect to find [M+H]⁺ at m/z = 230.18 and/or [M+Na]⁺ at m/z = 252.16.

Workflow Visualization

The following diagram illustrates the complete laboratory workflow, from initial reaction setup to final product analysis.

Caption: Step-by-step laboratory workflow for synthesis and purification.

References

-

Sviatenko, O., et al. (2020). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem. Available at: [Link]

-

Sviatenko, O. (2020). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. University of Greifswald Publication Server. Available at: [Link]

- Google Patents. (n.d.). EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol.

- Google Patents. (n.d.). CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone.

-

J-GLOBAL. (n.d.). Synthesis of trans-4-aminomethyl-cyclohexane-1-carboxylic acid hydrochloride. Available at: [Link]

-

ResearchGate. (2020). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Available at: [Link]

- Google Patents. (n.d.). CN116120213A - Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid.

-

Patsnap Eureka. (n.d.). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. Available at: [Link]

-

MDPI. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151-161. Available at: [Link]

- Google Patents. (n.d.). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.

- Google Patents. (n.d.). US4048222A - Process for preparing trans-4-aminomethyl-cyclohexane-1-carboxylic acid.

-

National Institutes of Health. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151-161. Available at: [Link]

-

PubChem. (n.d.). Ethyl 4-aminocyclohexanecarboxylate. Available at: [Link]

-

ResearchGate. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Available at: [Link]

-

Organic Syntheses. (2022). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Org. Synth. 2022, 99, 274-285. Available at: [Link]

- Google Patents. (n.d.). US5550294A - Method of increasing hydrogenation rate of aromatic amines.

Sources

- 1. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 2. US4048222A - Process for preparing trans-4-aminomethyl-cyclohexane-1-carboxylic acid - Google Patents [patents.google.com]

- 3. US5550294A - Method of increasing hydrogenation rate of aromatic amines - Google Patents [patents.google.com]

- 4. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google Patents [patents.google.com]

- 5. chemimpex.com [chemimpex.com]

- 6. CN116120213A - Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid - Google Patents [patents.google.com]

- 7. labsolu.ca [labsolu.ca]

An In-depth Technical Guide to the Structure Elucidation of trans-N-Boc-4-aminomethyl-cyclohexanol

Prepared by: Gemini, Senior Application Scientist

Abstract

The definitive structural and stereochemical characterization of synthetic intermediates is a cornerstone of modern drug development and chemical research. trans-N-Boc-4-aminomethyl-cyclohexanol is a valuable bifunctional building block, frequently utilized in the synthesis of pharmacologically active compounds, including derivatives related to the antifibrinolytic agent tranexamic acid.[1][2] Its utility is predicated on the precise spatial orientation of its functional groups—the hydroxyl and the Boc-protected aminomethyl moieties. An incorrect stereochemical assignment can lead to inactive compounds or unpredictable biological outcomes. This guide provides a comprehensive, field-proven methodology for the unambiguous structure elucidation of this compound, integrating mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating analytical workflow designed for researchers, scientists, and drug development professionals.

The Strategic Approach to Structure Elucidation

The confirmation of a chemical structure is not a linear process but an integrated analytical strategy. We begin with rapid, high-level techniques to confirm molecular weight and the presence of key functional groups. This foundational data then informs a deep-dive analysis using advanced NMR techniques to assemble the molecular framework piece by piece and, most critically, to define its three-dimensional arrangement (stereochemistry). This hierarchical approach ensures efficiency and builds a robust, self-validating case for the final structure.

Caption: Relationship between key NMR experiments.

-

COSY (Correlation Spectroscopy): This homonuclear experiment maps all ¹H-¹H J-coupling networks. [3][4]It will clearly show the correlations between H-1 and its neighbors, H-4 and its neighbors, and trace the connectivity around the entire cyclohexane ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to, providing unambiguous ¹H-¹³C one-bond connections. [4][5]It is the most reliable way to assign carbon chemical shifts.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the final piece of the puzzle, revealing correlations between protons and carbons over two or three bonds. [6]It is invaluable for connecting structural fragments. For instance, it will show a correlation from the nine equivalent protons of the tert-butyl group to the carbamate carbonyl carbon, confirming the integrity of the Boc group and its attachment point.

Expected NMR Data Summary

The following table summarizes the expected NMR data for this compound in CDCl₃. Chemical shifts can vary slightly based on solvent and concentration.

| Atom(s) | ¹H δ (ppm), Mult., J (Hz) | ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Boc Group | |||

| -C(C H₃)₃ | ~1.45, s, 9H | ~28.7 | -C (CH₃)₃, C=O |

| -C (CH₃)₃ | - | ~79.3 | - |

| -N-C =O | - | ~155.0 | - |

| -NH - | ~4.6 (broad), 1H | - | C=O, -C H₂-NH- |

| Aminomethyl Linker | |||

| -C H₂-NH- | ~2.95, t, J ≈ 6.5 Hz, 2H | ~46.4 | C4, C=O |

| Cyclohexane Ring | |||

| 1-C HOH | ~3.60, m (tt-like), W₁/₂ > 20 Hz | ~70.5 | C2/C6 |

| 2,6-CH₂ (axial) | ~1.25, m, 2H | ~35.0 | C1, C3/C5, C4 |

| 2,6-CH₂ (equatorial) | ~2.00, m, 2H | ~35.0 | C1, C3/C5, C4 |

| 3,5-CH₂ (axial) | ~1.10, m, 2H | ~30.0 | C2/C6, C4 |

| 3,5-CH₂ (equatorial) | ~1.85, m, 2H | ~30.0 | C2/C6, C4 |

| 4-C H- | ~3.45, m (tt-like), W₁/₂ > 20 Hz | ~42.0 | C2/C6, C3/C5, -C H₂-NH- |

Note: The wide multiplet (tt-like, triplet of triplets) for H-1 and H-4 with a large width at half-height (W₁/₂) is the definitive spectroscopic evidence for their axial orientation and thus the trans diequatorial structure.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 15-20 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm) if not already present in the solvent.

-

Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

¹H NMR Acquisition: Acquire a standard single-pulse ¹H spectrum (16-32 scans, 1-2 second relaxation delay).

-

¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum (≥1024 scans, 2-5 second relaxation delay).

-

DEPT-135 Acquisition: Acquire a DEPT-135 spectrum to differentiate carbon types.

-

2D NMR Acquisition: Acquire standard gradient-selected COSY, HSQC, and HMBC spectra using the manufacturer's recommended pulse programs and parameters.

-

Data Processing: Process all spectra using appropriate software (Fourier transformation, phase correction, baseline correction). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

-

Analysis: Integrate the ¹H spectrum. Assign all peaks in the 1D spectra using the connectivity information derived from the 2D spectra. Measure the coupling constants for the H-1 and H-4 signals to confirm the stereochemistry.

Conclusion

The structure elucidation of this compound is achieved through a systematic and multi-faceted analytical approach. HRMS and FTIR spectroscopy provide rapid and essential confirmation of the molecular formula and constituent functional groups. The core of the elucidation lies in a comprehensive suite of NMR experiments. While 1D ¹H and ¹³C NMR offer initial assignments, it is the large, axial-axial coupling constants observed for the H-1 and H-4 protons that provide the definitive proof of the trans stereochemistry. This assignment is then unequivocally supported by the complete connectivity map generated from 2D COSY, HSQC, and HMBC experiments. This integrated methodology provides a robust and self-validating dossier, ensuring the structural integrity of this critical synthetic intermediate for its application in research and development.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. RSC. Retrieved from [Link]

-

Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

- Google Patents. (2014). CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone.

-

Wiley-VCH. (2008). Supporting Information. Retrieved from [Link]

-

MDPI. (2016). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. Retrieved from [Link]

-

ResearchGate. (2019). Diastereoselective synthesis of cis-N-Boc-4-aminocyclohexanol with reductive ring opening method using continuous flow. Retrieved from [Link]

-

PubMed. (2007). Dynamic and 2D NMR studies on hydrogen-bonding aggregates of cholesterol in low-polarity organic solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H, COSY, and HSQC NMR data of compound 4a. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information - Cobalt-containing layered or zeolitic silicates as photocatalysts for hydrogen generation. Retrieved from [Link]

-

Varian. (n.d.). 2D NMR FOR THE CHEMIST. Retrieved from [Link]

-

ResearchGate. (2020). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Retrieved from [Link]

-

PubChem. (n.d.). cis-4-(tert-Butoxycarbonylamino)cyclohexanol. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

National Institutes of Health. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved from [Link]

-

Semantic Scholar. (2011). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Retrieved from [Link]

-

Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

-

The James Keeler Group. (n.d.). 7 Two-dimensional NMR. Retrieved from [Link]

-

PeerJ. (2025). Gas chromatography-mass spectrometry and Fourier-transform infrared spectroscopy coupled to chemometrics for metabolome analysis. Retrieved from [Link]

-

MDPI. (2022). Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs. Molecules. Retrieved from [Link]

-

National Institutes of Health. (2010). Synthesis of Boc-protected bicycloproline. PMC. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

PubMed. (1997). trans-4-(Aminomethyl)cyclohexane Carboxylic Acid (T-AMCHA), an Anti-Fibrinolytic Agent, Accelerates Barrier Recovery and Prevents the Epidermal Hyperplasia Induced by Epidermal Injury in Hairless Mice and Humans. Retrieved from [Link]

-

ResearchGate. (2017). ATR-FTIR spectroscopic investigation of the cis- and trans-bis-(α-amino acids) copper(II) complexes. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Aminomethyl)cyclohexanecarboxylic acid. Retrieved from [Link]

Sources

- 1. trans-4-(Aminomethyl)cyclohexane carboxylic acid (T-AMCHA), an anti-fibrinolytic agent, accelerates barrier recovery and prevents the epidermal hyperplasia induced by epidermal injury in hairless mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-(Aminomethyl)cyclohexanecarboxylic acid | C8H15NO2 | CID 5526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs [mdpi.com]

An In-Depth Technical Guide to trans-N-Boc-4-(aminomethyl)cyclohexanol: Properties, Synthesis, and Applications

Abstract

trans-N-Boc-4-(aminomethyl)cyclohexanol is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a rigid cyclohexane scaffold, a primary alcohol, and a Boc-protected aminomethyl group, makes it a valuable building block for synthesizing complex molecules and novel chemical entities. The tert-butyloxycarbonyl (Boc) protecting group provides stability under various reaction conditions while allowing for straightforward deprotection, enabling its strategic incorporation into multi-step synthetic pathways. This guide provides a comprehensive overview of its core chemical and physical properties, outlines a standard laboratory-scale synthesis protocol with mechanistic insights, and discusses its strategic applications in modern drug discovery.

Core Compound Identification and Physicochemical Properties

Precise identification is critical in chemical synthesis. trans-N-Boc-4-(aminomethyl)cyclohexanol is structurally distinct from related cyclohexanol derivatives, and understanding its specific identifiers is paramount for sourcing and regulatory compliance.

Chemical Structure and Identifiers

The compound's structure consists of a cyclohexane ring with two substituents in a trans-1,4-configuration: a hydroxymethyl group and a Boc-protected aminomethyl group.

Caption: Molecular structure of trans-N-Boc-4-(aminomethyl)cyclohexanol.

Table 1: Core Compound Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| Chemical Name | tert-Butyl ((trans-4-hydroxycyclohexyl)methyl)carbamate | [1] |

| Molecular Formula | C₁₂H₂₃NO₃ | [1][2] |

| Molecular Weight | 229.32 g/mol | [1][2] |

| CAS Number | 1021919-45-8 | [1][2] |

| MDL Number | MFCD07369858 |[1][2] |

Physicochemical Properties

Detailed experimental data for this specific molecule is not broadly published. However, its properties can be reliably inferred from its structural precursors and related analogs, such as trans-4-aminocyclohexanol.

Table 2: Physicochemical Data Summary

| Property | Value / Expected Behavior | Source(s) & Rationale |

|---|---|---|

| Appearance | White to off-white solid | Based on related Boc-protected amino alcohols being white solids[3]. |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Limited solubility in water. | The Boc group and cyclohexane ring increase lipophilicity compared to the parent amine, which is water-soluble[4][5]. |

| Melting Point | Not specified. Expected to be higher than the parent amine due to increased molecular weight. | The related compound, trans-4-(Boc-amino)cyclohexanol, has a melting point of 169 - 173 °C[6]. |

| Stability | Stable under standard laboratory conditions. Sensitive to strong acids. | The Boc group is acid-labile. The compound is incompatible with strong oxidizing agents[6]. |

| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. | Recommended for hygroscopic and air-sensitive compounds[4][7]. |

Strategic Importance in Medicinal Chemistry

The utility of trans-N-Boc-4-(aminomethyl)cyclohexanol lies in its bifunctionality and stereochemically defined rigid core. This combination is highly sought after for the design of targeted therapeutics.

-

Bifunctional Linker: The terminal hydroxyl group and the protected amine serve as orthogonal reactive handles. The hydroxyl group can be functionalized (e.g., via etherification, esterification, or conversion to a leaving group) while the amine remains protected. Subsequent removal of the Boc group unmasks the amine for further conjugation, such as amide bond formation. This makes it an ideal linker for constructing molecules like Proteolysis Targeting Chimeras (PROTACs).

-

Rigid Scaffold: Unlike flexible aliphatic chains, the cyclohexane ring introduces conformational rigidity. This is crucial in drug design for optimizing the spatial orientation of pharmacophores, thereby enhancing binding affinity and selectivity for a biological target.

-

Modulation of Physicochemical Properties: Incorporating the cyclohexyl moiety can increase the lipophilicity and metabolic stability of a parent drug molecule, properties that are essential for improving pharmacokinetic profiles.

-

Boc Protection Strategy: The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis. Its stability to a wide range of nucleophilic, basic, and reductive conditions, combined with its facile removal under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane), provides chemists with robust and predictable control over the synthetic sequence.

Synthesis Protocol: Boc Protection of trans-4-(Aminomethyl)cyclohexanol

The most direct synthesis of the title compound involves the protection of the primary amine of commercially available trans-4-(aminomethyl)cyclohexanol. The following protocol is a standard, reliable method for this transformation.

Experimental Workflow

This procedure details the reaction of the parent amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Caption: Workflow for the synthesis of trans-N-Boc-4-(aminomethyl)cyclohexanol.

Step-by-Step Methodology

-

Preparation: To a round-bottom flask equipped with a magnetic stir bar, add trans-4-(aminomethyl)cyclohexanol (1.0 eq.). Dissolve it in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M concentration).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N, 1.5 eq.) or N,N-diisopropylethylamine (DIPEA, 1.5 eq.), to the solution. The base acts as a scavenger for the acidic byproduct generated during the reaction.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring. This helps to control the exothermicity of the reaction.

-

Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in a minimal amount of the reaction solvent and add it dropwise to the cooled amine solution over 15-30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 12 to 24 hours.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is fully consumed.

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove acidic impurities), and brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid or oil can be purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

Mechanistic Rationale

The reaction proceeds via a nucleophilic attack of the primary amine on one of the electrophilic carbonyl carbons of Boc anhydride. The triethylamine base is crucial as it neutralizes the tert-butoxycarboxylic acid byproduct, driving the reaction to completion. The choice of Boc₂O is standard for its high reactivity and the benign nature of its byproducts (isobutylene and CO₂), which are easily removed.

Safety, Handling, and Disposal

As a research chemical, trans-N-Boc-4-(aminomethyl)cyclohexanol should be handled with appropriate care, following standard laboratory safety protocols. Safety information is based on data from structurally similar compounds.[6][8]

Table 3: Safety and Handling Guidelines

| Aspect | Recommendation |

|---|---|

| Personal Protective Equipment (PPE) | Wear safety glasses with side shields (or goggles), a lab coat, and chemical-resistant gloves (e.g., nitrile). |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust/fumes. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8] |

| Storage | Keep the container tightly closed and store in a dry, cool, and well-ventilated location, away from incompatible materials like strong oxidizing agents.[6] |

| First Aid | Eyes: Rinse cautiously with water for several minutes. Skin: Wash off with plenty of soap and water. Inhalation: Move to fresh air. Ingestion: Rinse mouth. In all cases of persistent irritation or if feeling unwell, seek medical attention.[6] |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. |

Conclusion

trans-N-Boc-4-(aminomethyl)cyclohexanol is a well-defined and highly useful chemical building block for advanced organic synthesis and pharmaceutical research. Its rigid stereochemistry and orthogonally protected functional groups provide a reliable platform for constructing complex molecular architectures. The straightforward and high-yielding synthesis ensures its accessibility for a wide range of applications, cementing its role as a valuable tool for drug development professionals.

References

-

Oakwood Chemical. trans-N-Boc-4-aminomethylcyclohexanol.

-

Arctom. trans-n-boc-4-aminomethyl-cyclohexanol.

-

Fisher Scientific. Safety Data Sheet: trans-4-(Boc-amino)cyclohexanol.

-

Santa Cruz Biotechnology, Inc. trans-N-4-Boc-aminocyclohexanol.

-

ChemicalBook. trans-4-(Boc-aMinoMethyl)cyclohexaneMethanol, 97%.

-

Chem-Impex International. trans-4-Boc-aminocyclohexanol.

-

AK Scientific, Inc. Safety Data Sheet: trans-4-Aminocyclohexanol.

-

Google Patents. Preparation method of 4-N-Boc-amino cyclohexanone.

-

Sigma-Aldrich. Safety Data Sheet.

-

Thermo Fisher Scientific. Safety Data Sheet: trans-4-Aminocyclohexanol.

-

BLD Pharm. trans-4-(Aminomethyl)cyclohexanol.

-

BenchChem. An In-depth Technical Guide to the Physical and Chemical Properties of 4-Aminocyclohexanol.

-

ResearchGate. One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.

-

ChemicalBook. trans-4-Aminocyclohexanol.

-

BOC Sciences. Application of Organic Synthesis in New Drug Discovery.

Sources

- 1. trans-N-Boc-4-aminomethylcyclohexanol [oakwoodchemical.com]

- 2. arctomsci.com [arctomsci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. trans-4-Aminocyclohexanol | 27489-62-9 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. aksci.com [aksci.com]

The Pivotal Role of Substituted Cyclohexanols in Modern Chemistry: A Technical Guide

The substituted cyclohexanol motif is a cornerstone of modern organic chemistry, underpinning the development of a vast array of pharmaceuticals, advanced materials, and fine chemicals. Its inherent stereochemistry and conformational rigidity provide a versatile scaffold for the precise spatial arrangement of functional groups, profoundly influencing the biological activity and material properties of the parent molecule.[1] This in-depth technical guide offers a comprehensive exploration of the synthesis, applications, and core principles governing substituted cyclohexanol derivatives, tailored for researchers, scientists, and professionals in drug development.

The Strategic Importance of the Cyclohexanol Scaffold

The cyclohexane ring is a ubiquitous structural element in numerous natural products and synthetic compounds.[1][2] The introduction of a hydroxyl group and other substituents unlocks a rich chemical space, enabling the modulation of a molecule's physicochemical properties, such as polarity, solubility, and its ability to engage in hydrogen bonding. These characteristics are critical for biological interactions and the performance of advanced materials.

The strategic incorporation of the substituted cyclohexanol framework into molecular design offers several distinct advantages:

-

A Scaffold for Bioactive Molecules: The rigid cyclohexane core helps to pre-organize appended functional groups into specific three-dimensional arrangements, which is crucial for optimal binding to biological targets like enzymes and receptors.[1] This conformational constraint can lead to enhanced potency and selectivity of drug candidates. A prominent example is the neuraminidase inhibitor Oseltamivir (Tamiflu®), where a cyclohexene ring, a close derivative, mimics the transition state of the sialic acid cleavage reaction.[1]

-

Chiral Auxiliaries in Asymmetric Synthesis: Enantiomerically pure substituted cyclohexanols are widely employed as chiral auxiliaries to control the stereochemical outcome of chemical reactions.[1][3][4][5] These auxiliaries are temporarily attached to a prochiral substrate, directing the formation of a specific stereoisomer. Following the reaction, the auxiliary can be cleaved and often recovered, providing an efficient route to enantiopure products.[6]

-

Key Synthetic Intermediates: Functionalized cyclohexanols serve as versatile building blocks in the synthesis of more complex molecules.[2][7] Their hydroxyl group can be readily transformed into a variety of other functional groups, and the ring itself can be further elaborated through various chemical transformations.

-

Applications in Materials Science: The well-defined and rigid structure of cyclohexanol derivatives makes them valuable components in the design of novel materials, including liquid crystals and high-performance polymers like nylon.[1][8][9]

Synthetic Strategies for Accessing Substituted Cyclohexanols

The synthesis of substituted cyclohexanols can be broadly categorized into two main approaches: the functionalization of a pre-existing cyclohexane ring and the construction of the ring itself with the desired substituents. Stereocontrol is a paramount consideration in these syntheses, as the biological activity and material properties of the final products are often highly dependent on their stereochemistry.

Stereoselective Synthesis: Mastering Three-Dimensional Space

The creation of specific stereoisomers of substituted cyclohexanols is a significant focus of modern synthetic chemistry. Several powerful strategies have been developed to achieve high levels of stereocontrol.

One notable approach is the use of cascade reactions, where multiple bond-forming events occur in a single synthetic operation. For instance, a cascade inter–intramolecular double Michael addition strategy has been reported for the synthesis of highly functionalized cyclohexanones, which are immediate precursors to cyclohexanols.[10][11] This method can proceed with complete diastereoselectivity in many cases.[10][11]

Domino reactions, similar to cascade reactions, offer another efficient route to complex, stereochemically defined cyclohexanes. A rhodium-carbene initiated domino sequence has been described for the stereoselective synthesis of cyclohexanes bearing four stereocenters.

The following diagram illustrates a generalized workflow for the stereoselective synthesis of a polysubstituted cyclohexanol, highlighting key decision points for achieving the desired stereochemical outcome.

Caption: A logical workflow for the stereoselective synthesis of substituted cyclohexanols.

Key Synthetic Methodologies

A variety of synthetic methods are employed to produce substituted cyclohexanols, each with its own advantages and limitations.

| Synthetic Method | Description | Key Advantages |

| Reduction of Substituted Cyclohexanones | The reduction of a ketone to a secondary alcohol is a fundamental transformation. A wide range of reducing agents can be used, with the choice of reagent influencing the stereochemical outcome. | Well-established and versatile. A large variety of substituted cyclohexanones are commercially available or readily synthesized. |

| Ring-Opening of Epoxides | Nucleophilic attack on a cyclohexene oxide can lead to the formation of a trans-1,2-disubstituted cyclohexanol. The regioselectivity and stereoselectivity of the ring-opening can be controlled by the choice of nucleophile and reaction conditions. | Provides access to 1,2-disubstituted cyclohexanols with defined stereochemistry. |

| Diels-Alder Reaction | This powerful [4+2] cycloaddition reaction between a conjugated diene and a dienophile is a primary method for constructing the cyclohexene ring, which can then be readily converted to a cyclohexanol.[1] | High stereospecificity and regioselectivity. A convergent approach to highly functionalized cyclohexene precursors. |

| Michael Addition | The conjugate addition of a nucleophile to an α,β-unsaturated cyclohexenone is a common strategy for introducing substituents at the β-position. The resulting enolate can then be trapped to introduce a second substituent or protonated to give the ketone, which is then reduced.[10][11] | An effective method for forming C-C and C-heteroatom bonds. |

| Industrial Production | On a large scale, cyclohexanol is produced by the oxidation of cyclohexane in the presence of catalysts or by the hydrogenation of phenol.[9][12] | Cost-effective for the production of large quantities of the parent cyclohexanol. |

Experimental Protocol: Dehydration of Cyclohexanol to Cyclohexene

A common laboratory experiment that illustrates a fundamental reaction of cyclohexanols is their acid-catalyzed dehydration to form cyclohexenes.[13] This transformation is a key step in many synthetic sequences.

Objective: To synthesize cyclohexene from cyclohexanol via an elimination reaction.

Materials:

-

Cyclohexanol

-

85% Phosphoric acid (H₃PO₄)[13]

-

Saturated sodium chloride solution

-

Anhydrous calcium chloride

-

Simple distillation apparatus

-

Separatory funnel

Procedure:

-

Place 20 mL of cyclohexanol into a 100 mL round-bottom flask.

-

Carefully add 5 mL of 85% phosphoric acid to the flask. Swirl gently to mix.

-

Set up a simple distillation apparatus with the round-bottom flask as the distilling flask.

-

Heat the mixture gently to distill the product. The distillation temperature should be maintained below 100 °C.

-

Collect the distillate in a flask cooled in an ice bath.

-

Transfer the distillate to a separatory funnel and wash it with an equal volume of saturated sodium chloride solution to remove any remaining acid.

-

Separate the organic layer (cyclohexene) and dry it over anhydrous calcium chloride.

-

Perform a final distillation to obtain pure cyclohexene.

Safety Precautions: Phosphoric acid is corrosive. Handle with appropriate personal protective equipment. The reaction should be performed in a well-ventilated fume hood.

Applications in Drug Discovery and Development

Substituted cyclohexanols are privileged scaffolds in medicinal chemistry, appearing in a wide range of therapeutic agents.[7][10][11] Their ability to present functional groups in a well-defined three-dimensional orientation makes them ideal for interacting with the complex surfaces of biological macromolecules.

Case Study: The Role of Cyclohexanols in Enzyme Inhibition

Many drugs function by inhibiting the activity of specific enzymes. The cyclohexanol moiety can serve as a key recognition element, placing substituents in the correct orientation to bind within the enzyme's active site. For example, cyclohexane derivatives have been developed as potent and selective inhibitors of c-Met kinase, an enzyme implicated in cancer progression.[1]

The following diagram illustrates a conceptual workflow for the discovery and characterization of a novel substituted cyclohexanol derivative as an enzyme inhibitor.

Caption: A logical workflow for the discovery of a cyclohexanol-based enzyme inhibitor.

Chiral Auxiliaries: Enabling Asymmetric Synthesis of Pharmaceuticals

The synthesis of enantiomerically pure drugs is a critical aspect of modern pharmaceutical development. Chiral substituted cyclohexanols, such as trans-2-phenyl-1-cyclohexanol, have proven to be powerful and readily available chiral auxiliaries.[4][5] These auxiliaries are instrumental in controlling the stereochemistry of C-C bond-forming reactions, which are fundamental to the construction of complex drug molecules.[14]

The use of a chiral auxiliary allows for the diastereoselective formation of a new stereocenter. The resulting diastereomers can often be separated by standard techniques like chromatography or crystallization. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product.

Future Directions and Outlook

The field of substituted cyclohexanol chemistry continues to evolve, driven by the ongoing demand for novel therapeutics and advanced materials. Key areas of future research include:

-

Development of Novel Catalytic Methods: The design of new and more efficient catalysts for the stereoselective synthesis of substituted cyclohexanols will remain a high priority. This includes the development of organocatalysts and earth-abundant metal catalysts as sustainable alternatives to precious metal catalysts.

-

Expansion of the Chemical Space: The exploration of new substitution patterns and the incorporation of novel functional groups onto the cyclohexanol scaffold will undoubtedly lead to the discovery of molecules with unique biological activities and material properties.

-

Applications in Biocatalysis: The use of enzymes to catalyze the synthesis of substituted cyclohexanols offers the potential for unparalleled levels of stereoselectivity under mild reaction conditions. Further research in this area is expected to provide new and sustainable routes to these valuable compounds.

References

-

Nair, D., Tiwari, A., Laha, B., & Namboothiri, I. N. N. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry, 20, 177. [Link]

-

Igushkina, A. V., Golovanov, A. A., Boyarskaya, I. A., Kolesnikov, I. E., & Vasilyev, A. V. (2020). Stereoselective Synthesis of Multisubstituted Cyclohexanes by Reaction of Conjugated Enynones with Malononitrile in the Presence of LDA. Molecules, 25(24), 5983. [Link]

-

Nair, D., Tiwari, A., Laha, B., & Namboothiri, I. N. N. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry, 20, 177. [Link]

-

(2015). Stereoselective Synthesis of Highly Substituted Cyclohexanes by a Rhodium-Carbene Initiated Domino Sequence. ElectronicsAndBooks. [Link]

-

(n.d.). Cyclohexyl-based chiral auxiliaries. Chemical Reviews. [Link]

-

(n.d.). Chiral auxiliary. Wikipedia. [Link]

-

Whitesell, J. K., Chen, H. H., & Lawrence, R. M. (1985). trans-2-Phenylcyclohexanol. A powerful and readily available chiral auxiliary. The Journal of Organic Chemistry, 50(23), 4663–4664. [Link]

-

(n.d.). Cyclohexanol in Pharmaceutical Synthesis: A Key Intermediate. Dakota Pharm. [Link]

-

(2021). Stereoselective synthesis of multiple-substituted cyclohexanes via a Michael/Michael/isomerization cascade reaction. ResearchGate. [Link]

-

(n.d.). Cyclohexanol. PharmaCompass. [Link]

-

(n.d.). Some common types of cyclohexanol derivatives and their application markets. Inovjp. [Link]

-

(n.d.). Cyclohexanol. Wikipedia. [Link]

-

de Witte, W., & van der Pijl, F. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(13), 2047–2058. [Link]

-

(n.d.). A) Pathways for the synthesis of cyclohexane derivatives through the... ResearchGate. [Link]

-

(2021). Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. Molecules, 26(16), 5065. [Link]

-

(n.d.). Synthesis of substituted cyclodextrins. ResearchGate. [Link]

-

Kasal, P., & Jindřich, J. (2021). Mono-6-Substituted Cyclodextrins-Synthesis and Applications. Molecules, 26(16), 5065. [Link]

-

(n.d.). Alcohol (chemistry). Wikipedia. [Link]

-

(n.d.). Cyclohexanol. PubChem. [Link]

-

(2014). Impact of Sn Lewis Acid Sites on the Dehydration of Cyclohexanol. ACS Catalysis, 4(9), 3049–3059. [Link]

-

(n.d.). Dehydration of Cyclohexanol. Study.com. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. News - Some common types of cyclohexanol derivatives and their application markets [xinchem.com]

- 9. Cyclohexanol - Wikipedia [en.wikipedia.org]

- 10. BJOC - Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates [beilstein-journals.org]

- 11. Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Alcohol (chemistry) - Wikipedia [en.wikipedia.org]

- 13. Dehydration of Cyclohexanol | Definition & Mechanism | Study.com [study.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

The Versatile Scaffold: An In-depth Technical Guide to the Applications of Aminocyclohexanol Derivatives in Research

Abstract

The aminocyclohexanol framework, a deceptively simple yet remarkably versatile scaffold, has emerged as a cornerstone in modern chemical and biomedical research. Its inherent stereochemical complexity, coupled with the dual functionality of amino and hydroxyl groups, provides a rich platform for the synthesis of a diverse array of molecules with significant biological and catalytic activities. This technical guide offers an in-depth exploration of the synthesis, characterization, and multifaceted applications of aminocyclohexanol derivatives. We will delve into their pivotal role as chiral building blocks in medicinal chemistry, leading to the development of novel analgesic, anti-inflammatory, anticancer, and antiviral agents. Furthermore, this guide will illuminate their growing importance as chiral ligands and organocatalysts in asymmetric synthesis and their emerging applications in the realm of materials science. Through detailed experimental protocols, comparative data analysis, and mechanistic pathway visualizations, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge to harness the full potential of this powerful chemical motif.

Introduction: The Strategic Importance of the Aminocyclohexanol Core

The aminocyclohexanol moiety is a privileged structure in the landscape of organic chemistry and drug discovery. The cyclohexane ring provides a rigid, three-dimensional framework, while the amino and hydroxyl substituents offer key points for hydrogen bonding, chiral recognition, and further functionalization.[1] This unique combination of features makes aminocyclohexanol derivatives highly sought-after as:

-

Chiral Building Blocks: Their stereoisomers serve as foundational units for the synthesis of complex, optically active molecules, a critical aspect in the development of modern pharmaceuticals where enantiomeric purity is paramount.[2][3]

-

Pharmacophores: The spatial arrangement of the amino and hydroxyl groups often mimics key interactions in biological systems, allowing these derivatives to serve as potent modulators of various cellular targets.

-

Catalytic Scaffolds: The ability of the amino and hydroxyl groups to coordinate with metal centers or act as hydrogen-bond donors and acceptors makes them ideal components of chiral ligands and organocatalysts.[4][5][6]

-

Material Science Precursors: The bifunctional nature of aminocyclohexanols allows for their incorporation into polymers and other materials, imparting specific physical and chemical properties.[7][8]

This guide will systematically explore these application domains, providing both the theoretical underpinnings and practical methodologies for their implementation in a research setting.

Synthetic Strategies: Accessing Chemical Diversity

The utility of aminocyclohexanol derivatives is intrinsically linked to the synthetic methods available for their preparation. A variety of strategies have been developed to control stereochemistry and introduce diverse substituents.

Stereoselective Synthesis

Achieving high stereoselectivity is often the primary challenge in the synthesis of aminocyclohexanol derivatives. Key approaches include:

-

Reduction of β-Enaminoketones: This method provides access to both cis- and trans-3-aminocyclohexanols through the reduction of β-enaminoketones derived from 1,3-cyclohexanediones.[9]

-

Enzymatic Synthesis: The use of enzymes such as ketoreductases (KREDs) and amine transaminases (ATAs) offers a highly stereoselective route to cis- and trans-4-aminocyclohexanol isomers in a one-pot synthesis.[3][10][11][12]

-

Chiral Resolution: Racemic mixtures of aminocyclohexanol derivatives can be efficiently resolved using chiral acids, such as (R)- and (S)-mandelic acid, to yield enantiomerically pure compounds with greater than 99% enantiomeric excess (ee).[4][5]

-

From Chiral Precursors: Convenient methods have been developed to synthesize chiral amino alcohols and amines from readily available starting materials like camphorquinone.[2]

General Synthetic Protocols

Here, we provide illustrative experimental protocols for the synthesis of key aminocyclohexanol intermediates.

Protocol 2.2.1: Synthesis of cis- and trans-3-Aminocyclohexanols via Reduction of β-Enaminoketones [9]

-

Preparation of β-Enaminoketones: A solution of a 1,3-cyclohexanedione derivative (e.g., 4,4-dimethyl-1,3-cyclohexanedione) and an appropriate amine (e.g., benzylamine) in toluene is heated at reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed, and the crude product is purified by crystallization.

-

Reduction Step: The synthesized β-enaminoketone (2.0 mmol) is dissolved in a mixture of isopropyl alcohol (2 mL) and tetrahydrofuran (THF, 5 mL).

-

The solution is cooled to 0 °C and treated with an excess of small pieces of metallic sodium (0.27 g, 12.0 g-atoms).

-

The reaction mixture is stirred, allowing it to warm to room temperature, until the reaction is complete as indicated by TLC.

-

After carefully removing any unreacted sodium, the reaction mixture is poured into a saturated aqueous solution of ammonium chloride (NH₄Cl) and extracted with ethyl acetate (AcOEt).

-

The organic layers are combined, dried over sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure to yield the diastereomeric mixture of amino alcohols.

Protocol 2.2.2: One-Pot Enzymatic Synthesis of 4-Aminocyclohexanol [3]

-

Prepare a 30 mL solution of 100 mM potassium phosphate buffer (pH 7.5) in a reaction vessel.

-

Add 1,4-cyclohexanedione to a final concentration of 50 mM.

-

Add the following reagents to their final concentrations: 1 mM NADP⁺, 500 mM isopropylamine, 1 mM pyridoxal 5'-phosphate (PLP), 1 mM MgCl₂, and 2% (v/v) dimethyl sulfoxide (DMSO).

-

Initiate the reaction by adding freshly prepared cell lysate of Lactobacillus kefir ketoreductase (LK-KRED) (0.2 mg/mL) and amine transaminase (ATA-200) (2 mg/mL).

-

Stir the reaction mixture at 250 rpm and maintain the temperature at 30°C.

-

Monitor the reaction progress using a suitable analytical method such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the product can be isolated and purified using standard techniques like column chromatography.

Applications in Medicinal Chemistry: A Scaffold for Therapeutic Innovation

The aminocyclohexanol core is a recurring motif in a wide range of biologically active molecules. Its ability to present functional groups in a defined three-dimensional space allows for precise interactions with biological targets.

Analgesic and Anti-inflammatory Agents

Derivatives of aminocyclohexanol have shown significant promise as novel analgesic and anti-inflammatory agents.[13][14][15][16][17]

-

Mechanism of Action: While diverse, the mechanisms often involve the modulation of key inflammatory pathways. For instance, some derivatives may act as inhibitors of cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins. Molecular docking studies have shown excellent binding interactions of some benzothiazole derivatives bearing a benzenesulphonamide and carboxamide with relevant receptors.[14][16]

-

Structure-Activity Relationships (SAR): Systematic variations of substituents on the aminocyclohexanol scaffold have revealed important SAR. For example, in a series of 4-aryl-4-aminocyclohexanones, the nature of the substituent on the nitrogen atom significantly influences the analgesic and narcotic antagonist activity.[13]

Table 1: Anti-inflammatory and Analgesic Activity of Selected Aminocyclohexanol Derivatives

| Compound | Anti-inflammatory Activity (% inhibition of edema) | Analgesic Activity (ED₅₀, µM/kg) | Ulcerogenic Index | Reference |

| 17c | 72% (1h), 76% (2h), 80% (3h) | 96 (0.5h), 102 (1h), 89 (2h) | 0.82 | [14][16] |

| 17i | 64% (1h), 73% (2h), 78% (3h) | 84 (0.5h), 72 (1h), 69 (2h) | 0.89 | [14][16] |

| Celecoxib | - | 156 (0.5h), 72 (1h), 70 (2h) | 0.92 | [14][16] |

| Indomethacin | Lower than 17c and 17i at 1, 2, and 3h | - | - | [14] |

Anticancer Agents

The aminocyclohexanol scaffold has been incorporated into molecules designed to target various aspects of cancer cell biology.

-

Kinase Inhibition: Certain derivatives have been investigated as inhibitors of kinases like Casein Kinase 2 (CK2) and Glycogen Synthase Kinase-3β (GSK-3β), which are implicated in oncogenic signaling pathways.[18]

-

Dual-Action Compounds: Some heterocyclic compounds synthesized from aminocyclohexanol precursors have shown dual anticancer and COX-2 inhibitory properties, which is a promising strategy for cancer therapy as COX-2 is often overexpressed in tumors.[19]

Antiviral Agents

The development of novel antiviral agents is a critical area of research, and aminocyclohexanol derivatives have emerged as a valuable scaffold in this endeavor.[20][21][22][23][24]

-

Broad-Spectrum Activity: Researchers have developed quinoline-based compounds from aminocyclohexanol precursors that exhibit potent and broad-spectrum activity against non-polio enteroviruses like EV-A71, EV-D68, and coxsackievirus B3 (CVB3).[23]

-

Entry Inhibition: Some aminocyclohexanol derivatives have been identified as entry inhibitors for influenza A virus, acting by interfering with the hemagglutinin (HA)-mediated fusion process.[24]

-

Mechanism of Action: The antiviral mechanism can vary. Some compounds may inhibit viral replication, while others may block viral entry into host cells or interfere with viral assembly.[22]

Table 2: Antiviral Activity of a Promising Quinoline Derivative (6aw) [23]

| Virus Strain | EC₅₀ (µM) |

| EV-D68 (US/KY) | Single-digit to submicromolar |

| EV-D68 (US/MO) | Single-digit to submicromolar |

| EV-A71 (Tainan) | Single-digit to submicromolar |

| EV-A71 (US/AK) | Single-digit to submicromolar |

| CVB3 | Single-digit to submicromolar |

Asymmetric Catalysis: The Chiral Advantage

The inherent chirality of many aminocyclohexanol derivatives makes them excellent candidates for use as chiral ligands and organocatalysts in asymmetric synthesis.[25]

Chiral Ligands in Metal-Catalyzed Reactions

When complexed with a metal center, chiral aminocyclohexanol derivatives can create a chiral environment that directs the stereochemical outcome of a reaction.[4][5]

-

Asymmetric Phenyl Transfer: Optically active aminocyclohexanols have been successfully used as ligands in catalyzed asymmetric phenyl transfer reactions to aldehydes, achieving up to 96% ee.[4][5]

-

Asymmetric Transfer Hydrogenation: These ligands are also effective in the transfer hydrogenation of aryl ketones, yielding chiral secondary alcohols with high enantioselectivity.[4][5]

Organocatalysis

In recent years, organocatalysis has emerged as a powerful tool in organic synthesis, and aminocyclohexanol derivatives have played a significant role in this field.[6][26][27][28][29]

-

Bifunctional Catalysis: The amino and hydroxyl groups can act in a concerted manner to activate both the nucleophile and the electrophile in a reaction. For example, prolinamides derived from 2-aminocyclohexanols have been shown to be effective organocatalysts for asymmetric aldol reactions, where the hydroxyl group provides an additional hydrogen bonding site.[6]

-

Conjugate Amine Additions: Organocatalysts based on aminocyclohexanol have been used in the conjugate addition of amines to α,β-unsaturated carbonyl compounds, providing a route to chiral β-amino acid derivatives.[27]

Diagram 1: Proposed Mechanism for an Aminocyclohexanol-Derived Organocatalyst in an Asymmetric Aldol Reaction

Caption: Proposed bifunctional activation in an asymmetric aldol reaction.

Applications in Materials Science: Building Functional Architectures

The use of aminocyclohexanol derivatives in materials science is a growing field, leveraging their unique structural and functional properties.[7][8][30]

-

Building Blocks for Functional Materials: Fluorinated cyclohexylamine derivatives, for example, can be used as building blocks to create materials with unique electrostatic properties due to the facial polarity of the tetrafluorocyclohexyl ring system.[7]

-

pH-Triggered Conformational Switches: The conformational equilibrium of trans-2-aminocyclohexanol derivatives can be sensitive to pH. This property can be harnessed to create "molecular switches" where a change in pH induces a conformational change, potentially controlling the properties of a larger molecular system or material.[31]

Diagram 2: Workflow for the Synthesis of Functionalized Materials from Aminocyclohexanol Derivatives

Caption: General workflow for creating functional materials.

Conclusion and Future Outlook

Aminocyclohexanol derivatives have firmly established themselves as a versatile and powerful class of compounds in chemical and biomedical research. Their applications span from the core of drug discovery, where they provide the chiral scaffolding for a new generation of therapeutics, to the forefront of asymmetric catalysis and the innovative field of materials science. The continued development of novel synthetic methodologies will undoubtedly expand the accessible chemical space of these derivatives, leading to the discovery of molecules with even greater potency, selectivity, and functionality. As our understanding of complex biological pathways and material properties deepens, the strategic deployment of the aminocyclohexanol scaffold will continue to be a key driver of innovation across the scientific disciplines.

References

- Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (n.d.). National Institutes of Health.

-

Schiffers, I., Rantanen, T., Schmidt, F., Bergmans, W., Zani, L., & Bolm, C. (2006). Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Ligands in Asymmetric Catalysis. The Journal of Organic Chemistry, 71(6), 2320–2331. [Link]

-

Schiffers, I., Rantanen, T., Schmidt, F., Bergmans, W., Zani, L., & Bolm, C. (2006). Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis. The Journal of Organic Chemistry, 71(6), 2320–2331. [Link]

-

Prolinamides derived from 2-aminocyclohexanols as organocatalysts for asymmetric List-Lerner-Barbas aldol reactions. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Sviatenko, O., Ríos-Lombardía, N., Busto, E., Gotor-Fernández, V., Gotor, V., & Höhne, M. (2019). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem, 12(3), 776–780. [Link]

-

Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. (n.d.). CHIMIA. Retrieved January 7, 2026, from [Link]

-

Sviatenko, O., Ríos-Lombardía, N., Busto, E., Gotor-Fernández, V., Gotor, V., & Höhne, M. (2020). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem, 12(3), 776-780. [Link]

-

Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. (2019). ACS Catalysis. Retrieved January 7, 2026, from [Link]

-

Walker, G. N. (1974). 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates. Journal of Medicinal Chemistry, 17(5), 552–555. [Link]

-

Synthesis of chiral cyclohexanol derived benzylamines and their applications in enantiodiscrimination of optically active analytes by NMR spectroscopy. (2026). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Feature Reviews in Medicinal Chemistry. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

Mendoza, O. J., Sonderegger, G., Truong, L., Thai, T., & Samoshin, V. V. (2022). EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS POTENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES. Westmont College. Retrieved January 7, 2026, from [Link]

-

Sviatenko, O., Ríos-Lombardía, N., Busto, E., Gotor-Fernández, V., Gotor, V., & Höhne, M. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem, 12(3), 776-780. [Link]

-

Recent Research Progress: Discovery of Anti-Plant Virus Agents Based on Natural Scaffold. (n.d.). Retrieved January 7, 2026, from [Link]

-

Onwudiwe, D. C., Eke, U. E., & Ipeaiyeda, A. R. (2021). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Journal of Inflammation Research, 14, 6451–6468. [Link]

-

Fraga, A. G. M., Rodrigues, C. R., de Miranda, A. L. P., Barreiro, E. J., & Fraga, C. A. M. (2015). Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives. Molecules, 20(2), 3067–3097. [Link]

-

Onwudiwe, D. C., Eke, U. E., & Ipeaiyeda, A. R. (2021). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Journal of Inflammation Research, 14, 6451–6468. [Link]

-

Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

-

N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

-

Fraga, A. G. M., Rodrigues, C. R., de Miranda, A. L. P., Barreiro, E. J., & Fraga, C. A. M. (2015). Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives. Molecules, 20(2), 3067–3097. [Link]

-

Pfaltz, A. (2000). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to nonsymmetric P,N-ligands. Accounts of Chemical Research, 33(5), 336–345. [Link]

-

De Clercq, E., & Neyts, J. (2013). Antiviral agents: structural basis of action and rational design. Subcellular Biochemistry, 68, 599–630. [Link]

-

Zhang, M., Sheng, J., Wang, M., An, J., & Wang, J. (2020). Development of broad-spectrum enterovirus antivirals based on quinoline scaffold. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. Retrieved January 7, 2026, from [Link]

-

Identification of entry inhibitors with 4-aminopiperidine scaffold targeting group 1 influenza A virus. (2020). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. (2017). National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

The aminoindanol core as a key scaffold in bifunctional organocatalysts. (n.d.). Beilstein Journals. Retrieved January 7, 2026, from [Link]

-

Sibi, M. P., & Itoh, K. (2007). Organocatalysis in conjugate amine additions: synthesis of beta-amino acid derivatives. Journal of the American Chemical Society, 129(26), 8064–8065. [Link]

-

Lin, K., Shi, A., Shi, C., Lin, J., & Lin, H. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry, 9, 701888. [Link]

-

A Review on Medicinally Important Heterocyclic Compounds. (2022). Retrieved January 7, 2026, from [Link]

-

β-Amino Alcohol Organocatalysts for Asymmetric Additions. (2025). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Amyloids as Building Blocks for Macroscopic Functional Materials: Designs, Applications and Challenges. (2021). MDPI. Retrieved January 7, 2026, from [Link]

-

Meegan, M. J. (2025). Feature Reviews in Medicinal Chemistry. Pharmaceuticals, 18(2), 260. [Link]

-

Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones. (2021). Semantic Scholar. Retrieved January 7, 2026, from [Link]

-

Mini-Reviews in Medicinal Chemistry. (n.d.). ScienceOpen. Retrieved January 7, 2026, from [Link]

-

Zhang, F., & Meeker, D. G. (2021). Amyloids as Building Blocks for Macroscopic Functional Materials: Designs, Applications and Challenges. International Journal of Molecular Sciences, 22(19), 10698. [Link]

-

Sanna, V., Carta, A., & Lorenzini, S. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3702. [Link]

Sources

- 1. Buy (1R,2S)-2-aminocyclohexanol | 931-15-7 [smolecule.com]

- 2. chimia.ch [chimia.ch]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. researchgate.net [researchgate.net]

- 12. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase | Semantic Scholar [semanticscholar.org]

- 13. 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Feature Reviews in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Recent Research Progress: Discovery of Anti-Plant Virus Agents Based on Natural Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Antiviral agents: structural basis of action and rational design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Development of broad-spectrum enterovirus antivirals based on quinoline scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Identification of entry inhibitors with 4-aminopiperidine scaffold targeting group 1 influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 26. BJOC - The aminoindanol core as a key scaffold in bifunctional organocatalysts [beilstein-journals.org]

- 27. Organocatalysis in conjugate amine additions: synthesis of beta-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Frontiers | Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis [frontiersin.org]

- 29. researchgate.net [researchgate.net]

- 30. Amyloids as Building Blocks for Macroscopic Functional Materials: Designs, Applications and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. westmont.edu [westmont.edu]

The Emergence of a Key Pharmaceutical Building Block: A Technical Guide to trans-N-Boc-4-aminomethyl-cyclohexanol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Saturated Alicyclic Scaffolds in Medicinal Chemistry